

Application Notes and Protocols for Tracer Studies Using Deuterium-Labeled Mecillinam

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Compound of Interest

Compound Name: *Mecillinam-d12*

Cat. No.: *B15556214*

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Introduction

Mecillinam is a β -lactam antibiotic with a unique mechanism of action, primarily targeting Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[1][2][3] It is often administered as the orally bioavailable prodrug pivmecillinam, which is rapidly hydrolyzed to the active form, mecillinam.[1][4] Tracer studies using deuterium-labeled mecillinam are invaluable for delineating its absorption, distribution, metabolism, and excretion (ADME) profile, providing critical data for drug development and understanding its pharmacokinetic and pharmacodynamic properties.[5][6] Deuterium labeling offers a stable isotope tracer that can be readily detected by mass spectrometry.[6][7]

These application notes provide a comprehensive overview and detailed protocols for conducting tracer studies with deuterium-labeled mecillinam.

Mechanism of Action and Metabolism

Mecillinam exerts its bactericidal effect by specifically inhibiting PBP2, which is essential for the elongation of the bacterial cell wall.[1][2][3] This targeted action leads to the formation of spherical cells that are unable to divide, ultimately resulting in cell lysis.[1][8] Unlike many other β -lactam antibiotics, mecillinam's high specificity for PBP2 contributes to its efficacy against certain resistant strains and a lower propensity for causing collateral damage to gut flora.[1][3]

Pivmecillinam, the pivaloyloxymethyl ester prodrug of mecillinam, enhances oral bioavailability. [1][9] Following oral administration, it is absorbed and rapidly converted to active mecillinam by esterases in the blood and other tissues.[1][4] Mecillinam is primarily excreted unchanged in the urine, with a significant portion of the dose recovered in its active form.[10][11]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for mecillinam, which are essential for designing and interpreting tracer studies.

Parameter	Value	Species	Administration	Reference
Bioavailability (as Pivmecillinam)	60-70%	Human	Oral	[4]
Plasma Half-life	51.1 ± 8.6 min	Human	Intravenous	[10]
Volume of Distribution	0.23 ± 0.04 L/kg	Human	Intravenous	[10]
Plasma Clearance	3.5 ± 0.4 ml/min/kg	Human	Intravenous	[10]
Renal Clearance	2.5 ± 0.4 ml/min/kg	Human	Intravenous	[10]
Urinary Excretion (unchanged)	~71% within 24h	Human	Intravenous	[10]
Urinary Recovery (from Pivmecillinam)	~45% in 6h	Human	Oral	[12]
Peak Plasma Levels (10 mg/kg IV)	34-80 µg/mL	Human	Intravenous	[10]

Experimental Protocols

Protocol 1: Synthesis of Deuterium-Labeled Mecillinam

While specific literature on the synthesis of deuterium-labeled mecillinam is not readily available, a general approach can be adapted from methods used for other labeled penicillanic acid derivatives.[13] This would typically involve introducing deuterium at a non-labile position, for instance, in the side chain, during the chemical synthesis process. The synthesis of other deuterium-labeled compounds often involves using deuterated reagents in key steps.[14][15]

Protocol 2: In Vivo Tracer Study in a Rodent Model

This protocol outlines the oral administration of deuterium-labeled pivmecillinam to rats and subsequent sample collection for pharmacokinetic analysis.

Materials:

- Deuterium-labeled Pivmecillinam
- Male Sprague-Dawley rats (8-10 weeks old)
- Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
- Metabolic cages for separate urine and feces collection
- EDTA-coated microcentrifuge tubes for blood collection
- Centrifuge
- Freezer (-80°C)

Procedure:

- **Acclimatization:** Acclimate rats to the housing conditions for at least one week before the experiment.
- **Dosing Solution Preparation:** Prepare a homogenous suspension of deuterium-labeled pivmecillinam in the vehicle at a concentration suitable for the desired dose (e.g., 20 mg/kg).
- **Dosing:** Administer the dosing solution to fasted rats via oral gavage.
- **Sample Collection:**

- Blood: Collect blood samples (approx. 200 μ L) via the tail vein or other appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect blood into EDTA-coated tubes.
- Urine and Feces: House rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).
- Sample Processing:
 - Plasma: Centrifuge the blood samples at 4°C to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
 - Urine: Record the volume of urine collected at each interval and store an aliquot at -80°C.
 - Feces: Record the wet weight of feces and store at -80°C.
- Sample Analysis: Analyze plasma, urine, and homogenized fecal samples for the presence and concentration of deuterium-labeled mecillinam and its potential metabolites using a validated LC-MS/MS method.

Protocol 3: Analytical Method for Deuterium-Labeled Mecillinam using LC-MS/MS

This protocol provides a general framework for the quantification of deuterium-labeled mecillinam in biological matrices. The method should be validated according to regulatory guidelines.

Materials:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
- C18 reverse-phase HPLC column
- Acetonitrile (ACN)
- Formic acid
- Methanol (MeOH)

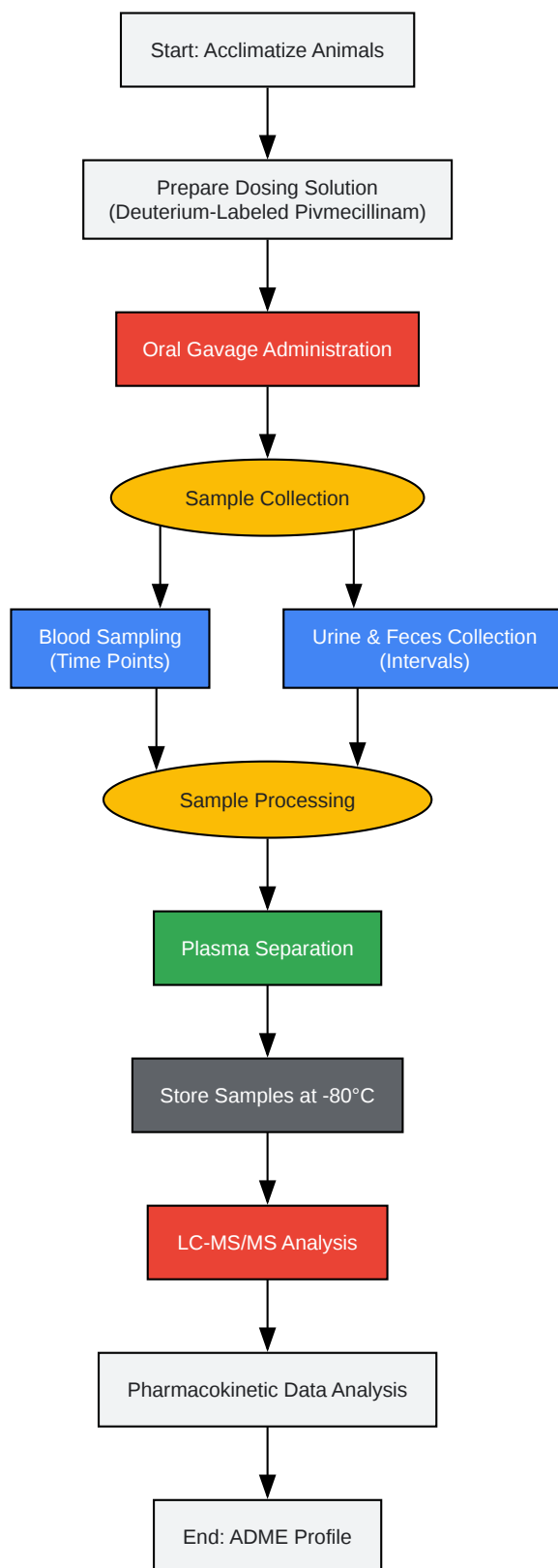
- Ultrapure water
- Internal Standard (IS) - a suitable non-labeled or differently labeled analogue

Procedure:

- Sample Preparation (Plasma):
 - Thaw plasma samples on ice.
 - To 100 μ L of plasma, add 300 μ L of ACN containing the internal standard to precipitate proteins.
 - Vortex for 1 minute and centrifuge at high speed for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the mobile phase.
- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in ACN/MeOH (1:1, v/v)
 - Use a gradient elution to separate the analyte from matrix components.
 - Mass Spectrometry Detection:
 - Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
 - Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for deuterium-labeled mecillinam and the internal standard. For example, for non-labeled mecillinam, a transition of m/z 326.1 \rightarrow 167.1 has been reported.^[16] A corresponding shift would be expected for the deuterated analogue.

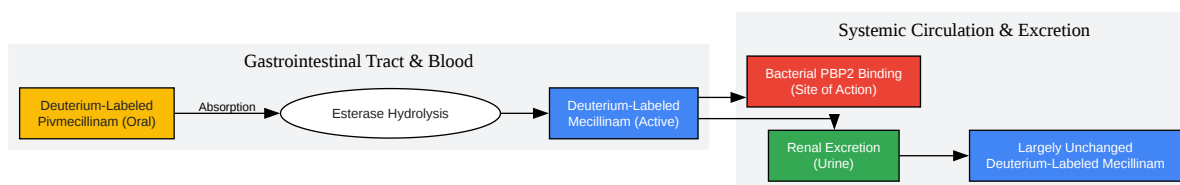
- Quantification:
 - Construct a calibration curve using known concentrations of deuterium-labeled mecillinam in the corresponding biological matrix.
 - Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations



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Caption: Experimental workflow for an in vivo tracer study.



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Caption: Metabolic pathway of deuterium-labeled Pivmecillinam.

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